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Introduction

The human epidermal growth factor receptor 2 (HER2, also known as ErbB2) is a critical

member of the ErbB family of receptor tyrosine kinases.[1][2] Its overexpression or

amplification is a key driver in several cancers, most notably in HER2-positive breast and

gastric cancers, where it is associated with aggressive disease and poor prognosis.[2] Unlike

other ErbB family members, HER2 has no known direct ligand and exists in a constitutively

active conformation, readily forming potent heterodimers with other ErbB receptors to activate

downstream signaling pathways like PI3K/Akt/mTOR and MAPK, which promote cell

proliferation, survival, and metastasis.[1][2]

A significant biological process associated with HER2 is the proteolytic cleavage and release of

its extracellular domain (ECD), a phenomenon known as "shedding."[1][3] This event is

primarily mediated by metalloproteases of the ADAM (A Disintegrin and Metalloproteinase)

family, with ADAM10 identified as a major HER2 sheddase.[3][4][5] Shedding bifurcates the

HER2 receptor, releasing a soluble ~105 kDa ECD into the extracellular space and leaving a

membrane-bound, constitutively active ~95 kDa truncated fragment (p95HER2).[1][5] The

presence of p95HER2 and elevated serum HER2 ECD levels are clinically relevant, as they are

linked to a poorer prognosis and resistance to HER2-targeted therapies such as trastuzumab,

which targets the now-shed portion of the receptor.[3][5][6]

Aderbasib (INCB7839) is a potent, orally bioavailable, hydroxamate-based small molecule

inhibitor specifically designed to target the sheddase activity of ADAM10 and ADAM17.[7][8][9]
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By inhibiting these key enzymes, Aderbasib prevents the cleavage of the HER2 ECD. This

guide provides a detailed technical overview of the mechanism of HER2 shedding, the

pharmacological action of Aderbasib, and its demonstrated impact on this critical process in

cancer biology.

The Biology and Clinical Relevance of HER2
Shedding
The proteolytic release of the HER2 ECD is a regulated process that significantly alters the

receptor's signaling capacity and its interaction with targeted therapies.

The Sheddase Machinery: The ADAM family of zinc-dependent metalloproteases are the

primary enzymes responsible for ectodomain shedding of a wide variety of cell surface

proteins.[10][11] Studies utilizing siRNA and selective small-molecule inhibitors have

conclusively identified ADAM10 as a primary protease responsible for HER2 cleavage in

HER2-overexpressing breast cancer cells.[3][4] While ADAM17 (also known as TACE) is a

major sheddase for many other substrates, its role in direct HER2 cleavage is less

prominent, though Aderbasib inhibits both.[4][9]

Generation of p95HER2: The cleavage event liberates the HER2 ECD, leaving the p95HER2

fragment. This fragment, consisting of the transmembrane and intracellular kinase domains,

has constitutive, ligand-independent kinase activity and demonstrates increased

transforming efficiency.[3][4] Because it lacks the binding site for trastuzumab, its presence is

a key mechanism of resistance to this antibody-based therapy.[5][6]

Serum HER2 ECD (sHER2) as a Biomarker: The shed HER2 ECD is stable and can be

detected in the bloodstream. Numerous studies have shown that elevated serum HER2

levels in patients with metastatic breast cancer are associated with a poorer prognosis.[1][3]

Furthermore, a decrease in sHER2 levels during treatment can be a predictor of a positive

response to therapy.[1] Clinical trials with Aderbasib have successfully used the reduction in

plasma HER2 ECD as a pharmacodynamic biomarker to confirm target engagement and

inhibition of sheddase activity in patients.[5][12]

Aderbasib (INCB7839): Mechanism of Action
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Aderbasib is a dual inhibitor of ADAM10 and ADAM17, designed to suppress tumor cell

proliferation by preventing the shedding of key cell surface proteins, including HER2.[7][9][13]

Chemical Nature: Aderbasib is a low nanomolar, hydroxamate-based inhibitor.[7][8]

Inhibitory Action: It functions by binding to the active site within the metalloproteinase domain

of ADAM10 and ADAM17, thereby blocking their catalytic activity.[7][10] This direct inhibition

prevents the enzymes from cleaving their substrates at the cell surface. The potential to

inhibit activation across all four HER receptor pathways by blocking the release of EGFR

ligands (a key function of ADAM17) was part of its therapeutic rationale.[14]

Quantitative Data on Aderbasib's Activity
The following tables summarize the available quantitative data regarding the inhibitory profile of

Aderbasib and its clinical effects on HER2 ECD shedding.

Table 1: In Vitro Inhibitory Activity of Aderbasib and Comparators

Compound Target IC50 (nM) Notes

Aderbasib

(INCB7839)
ADAM10 Low nanomolar

A potent, specific
inhibitor.[7][8]

ADAM17 Low nanomolar
A potent, specific

inhibitor.[7][8]

GW280264X ADAM10 11.5

Mixed

ADAM10/ADAM17

inhibitor.[8]

ADAM17 8.0

Mixed

ADAM10/ADAM17

inhibitor.[8]

KP-457 ADAM10 748
Selective ADAM17

inhibitor.[8]

| | ADAM17 | 11.1 | Selective ADAM17 inhibitor.[8] |
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Table 2: Summary of Clinical Trial Findings with Aderbasib in HER2+ Breast Cancer

Clinical Trial
Phase

Treatment
Regimen

Key Finding
Patient
Population

Reference

Phase I/II

Aderbasib
(100, 200, 300
mg BID) +
Trastuzumab

Markedly
reduced HER2
cleavage,
evidenced by
decreased
plasma HER2
ECD levels.

Women with
HER2+
metastatic
breast cancer.
[12]

[12]

Phase I/II
Aderbasib +

Trastuzumab

The combination

showed clinical

benefit and was

well-tolerated.

The overall

response rate

was between

40% and 55%.

Patients with

advanced

HER2+ breast

cancer.[12]

[12]

| Phase I/II (NCT01254136) | Aderbasib + Trastuzumab | Despite initial promising results, the

trial ultimately failed to meet its primary endpoints, and development for breast cancer was

discontinued.[6][15] | Patients with HER2+ breast cancer.[6] |[6][15] |

Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research into HER2

shedding. The following are generalized protocols for key experiments.

1. Cell-Based HER2 ECD Shedding Assay (ELISA)

Objective: To quantify the amount of shed HER2 ECD in the conditioned media of HER2-

overexpressing cells following treatment with Aderbasib.

Methodology:
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Cell Culture: Plate HER2-overexpressing breast cancer cells (e.g., BT-474, SK-BR-3) in

complete media and allow them to adhere overnight.

Treatment: Replace media with serum-free or low-serum media containing various

concentrations of Aderbasib or a vehicle control (e.g., DMSO).

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for ECD

shedding.

Media Collection: Collect the conditioned media from each well and centrifuge to remove

cells and debris.

ELISA: Use a commercial HER2 ECD sandwich ELISA kit. Add the collected conditioned

media to wells pre-coated with a HER2 capture antibody. Follow the manufacturer's

protocol for incubation, washing, addition of a detection antibody, substrate, and stop

solution.

Quantification: Measure the absorbance using a plate reader at the appropriate

wavelength. Calculate the concentration of HER2 ECD based on a standard curve

generated with recombinant HER2 ECD. Data is typically expressed as a percentage of

inhibition relative to the vehicle control.

2. Western Blot for p95HER2 and Full-Length HER2

Objective: To detect changes in the levels of full-length HER2 and the cleaved p95HER2

fragment within cells after Aderbasib treatment.

Methodology:

Cell Culture and Treatment: Culture and treat cells with Aderbasib as described in the

ELISA protocol.

Cell Lysis: After incubation, wash cells with cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.
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SDS-PAGE: Denature equal amounts of protein from each sample and separate them by

size on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate

the membrane with a primary antibody specific to the intracellular domain of HER2 (which

detects both full-length and p95HER2 forms). Subsequently, incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be

used to ensure equal protein loading.

3. In Vitro ADAM10/17 Protease Activity Assay

Objective: To measure the direct inhibitory effect of Aderbasib on the enzymatic activity of

recombinant ADAM10 and ADAM17.

Methodology:

Assay Principle: This assay typically uses a fluorogenic peptide substrate that mimics the

protease cleavage site. When cleaved by the enzyme, a fluorophore is released from a

quencher, resulting in a measurable increase in fluorescence.

Reaction Setup: In a microplate, combine recombinant active ADAM10 or ADAM17

enzyme with a dilution series of Aderbasib in an appropriate assay buffer.

Incubation: Allow the inhibitor and enzyme to pre-incubate for a short period.

Substrate Addition: Initiate the reaction by adding the fluorogenic peptide substrate.

Fluorescence Monitoring: Measure the increase in fluorescence over time using a

fluorescence plate reader.
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Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot

the velocity against the inhibitor concentration and fit the data to a dose-response curve to

determine the IC50 value.
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Caption: HER2 receptor cleavage by ADAM10 generates the active p95HER2 fragment and

releases the HER2 ECD.
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Caption: Aderbasib binds to the ADAM10 active site, inhibiting the proteolytic shedding of the

HER2 ECD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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